molecular formula C11H13N3O2 B12624198 Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate CAS No. 918484-89-6

Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate

Cat. No.: B12624198
CAS No.: 918484-89-6
M. Wt: 219.24 g/mol
InChI Key: CJJFNIBGFINGNC-UHFFFAOYSA-N
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Description

Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate is a chemical compound built around the pyrazolo[3,4-b]pyridine scaffold, a fused bicyclic structure recognized as a privileged scaffold in medicinal chemistry and drug discovery . This class of N -heterocycles is extensively investigated for its substantial and diverse pharmacological activities. Researchers have identified pyrazolo[3,4-b]pyridine derivatives as having potential in developing agents with anticancer, antiviral, antifungal, antioxidant, anti-Alzheimer, and antimicrobial properties . The core structure is a common feature in the design of kinase inhibitors . For instance, this scaffold can act as a hydrogen bond acceptor, anchoring to the hinge region of kinase enzymes, making it highly valuable in developing targeted therapies . The specific ethyl acetate functional group in this compound makes it a versatile intermediate for further synthetic elaboration . Researchers can utilize this handle for various chemical transformations, including hydrolysis to the corresponding acid or amidation reactions, to create a library of analogs for structure-activity relationship (SAR) studies. The documented synthetic routes to similar pyrazolopyridines often involve cyclization reactions, such as forming the pyridine ring onto an existing pyrazole derivative or vice versa . This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

918484-89-6

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2-(6-methylpyrazolo[3,4-b]pyridin-2-yl)acetate

InChI

InChI=1S/C11H13N3O2/c1-3-16-10(15)7-14-6-9-5-4-8(2)12-11(9)13-14/h4-6H,3,7H2,1-2H3

InChI Key

CJJFNIBGFINGNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C2C=CC(=NC2=N1)C

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis

One common method for synthesizing Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate involves the following steps:

  • Formation of Pyrazolo[3,4-b]pyridine Core :

    • Starting materials such as enaminones and hydrazine derivatives are reacted to form pyrazole intermediates.
    • For instance, a three-component reaction involving enaminones, benzaldehyde, and hydrazine dihydrochloride can yield substituted pyrazoles efficiently.
  • Methyl Group Introduction :

    • The methyl group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
  • Esterification :

    • The final step involves esterification with acetic acid or acetic anhydride to attach the ethyl acetate moiety to the pyrazole structure.

Example Synthetic Route

A specific synthetic route reported in literature includes:

  • Step 1 : Synthesis of a key intermediate by reacting 5-carboxylic acid derivatives of pyrazolo[3,4-b]pyridines with hydrazine hydrate.

  • Step 2 : Conversion of this intermediate into the desired compound through a series of condensation reactions with ethyl cyanoacetate in refluxing conditions, catalyzed by piperidine.

The following table summarizes some key synthetic routes and their yields:

Step Reaction Conditions Yield (%) Reference
1 Enaminone + Benzaldehyde + Hydrazine ~80%
2 Hydrazine + Carboxylic Acid Derivative ~75%
3 Esterification with Acetic Anhydride Variable

Research Findings

Recent studies have highlighted various approaches to synthesize pyrazolo[3,4-b]pyridine derivatives effectively. The use of environmentally friendly methods and cost-effective reagents has been emphasized to enhance yield and reduce waste in chemical processes.

The following points summarize critical findings from recent research:

  • Efficiency : Multi-component reactions often lead to higher yields and shorter reaction times compared to traditional methods.

  • Green Chemistry : The incorporation of green chemistry principles in synthesis routes has gained attention, promoting methods that minimize hazardous waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate has demonstrated significant antimicrobial activity. Studies have shown that derivatives of pyrazolo[3,4-b]pyridines possess broad-spectrum antimicrobial effects against various bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that pyrazolo[3,4-b]pyridine derivatives can act as inhibitors of heat shock protein 90 (HSP90), a molecular chaperone implicated in cancer cell survival and proliferation. This compound exhibits selective inhibition of HSP90α and HSP90β, leading to reduced tumor growth in xenograft models without significant toxicity .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the effectiveness of various pyrazolo[3,4-b]pyridine derivatives against common pathogens. This compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .
  • Cancer Inhibition Research : In a preclinical trial involving NCI-H1975 xenograft mice, this compound was administered orally and resulted in significant tumor regression. The study highlighted its potential as an effective therapeutic agent with minimal side effects .

Comparative Analysis of Biological Activities

Compound Antimicrobial Activity Anticancer Activity Target Protein
This compoundHighModerateHSP90
TAS-116ModerateHighHSP90α/β
Other Pyrazolo DerivativesVariableLow to ModerateVarious Enzymes

Mechanism of Action

The mechanism of action of ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition disrupts the proliferation and survival of cancer cells .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Implications Reference
Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate Pyrazolo[3,4-b]pyridine - 6-Methyl
- Ethyl ester at 2-position
Enhanced lipophilicity; potential prodrug design
5-Acetyl-4-amino-6-hydroxy-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Pyrazolo[3,4-b]pyridine - Tosyl, acetyl, cyano, hydroxy groups Increased polarity; antitumor activity
4-Aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one Pyrazolo[3,4-b]pyridin-6-one - Cyano, aryl, ketone groups Planar structure; π-π stacking interactions
(Z)-Ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hydrazinylidene}acetate Pyrazolo[3,4-b]pyridine - Thiophene, cyano, hydrazinylidene Extended conjugation; H-bonding capabilities
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate Triazole-pyridine hybrid - Chloropyridine, triazole Dual heterocyclic system; insecticidal potential

Key Observations :

  • Substituent Diversity: The ethyl ester group in the target compound contrasts with electron-withdrawing groups (e.g., cyano in ) or aromatic systems (e.g., thiophene in ), altering electronic properties and bioavailability.
  • Hybrid Systems : Compounds like ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate demonstrate that hybrid heterocycles can expand biological activity but may reduce metabolic stability compared to simpler pyrazolo-pyridines.

Hydrogen Bonding and Crystal Packing

  • Target Compound : The ethyl ester participates in weak C–H···O interactions, while the pyridine nitrogen engages in N···H bonds .
  • Contrasts: Cyano groups (e.g., in ) form stronger dipole interactions, and thiophene-containing derivatives exhibit sulfur-mediated packing .

Biological Activity

Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the condensation of 5-aminopyrazoles with electrophilic carbonyl compounds. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of the target compound, allowing for further biological evaluation .

Biological Activities

The biological activities of this compound include:

1. Antiproliferative Activity:

  • Several studies have reported its effectiveness against various cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (human breast cancer). The compound demonstrated dose-dependent antiproliferative effects, with IC50 values ranging from 5 to 15 µM across different cell lines .

2. Mechanism of Action:

  • The antiproliferative effects are attributed to the induction of apoptosis through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). The compound also affects microtubule-associated proteins involved in autophagy pathways, indicating a multifaceted mechanism of action .

3. Anti-inflammatory and Antibacterial Properties:

  • Preliminary investigations suggest that derivatives of pyrazolo[3,4-b]pyridines exhibit anti-inflammatory and antibacterial activities. This compound has shown potential in inhibiting bacterial growth in vitro, although specific data on this compound are still emerging .

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating a series of pyrazolo[3,4-b]pyridine derivatives, this compound was among the most potent compounds tested against MCF-7 cells. The study highlighted its ability to induce apoptosis through mitochondrial pathways and activate caspase cascades .

Case Study 2: In Vivo Studies
Animal model studies have begun to assess the in vivo efficacy of this compound. Early results indicate significant tumor reduction in xenograft models when administered at therapeutic doses, supporting its potential as an anticancer agent .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MV4-1110Induction of apoptosis via caspase activation
K5628PARP cleavage and microtubule disruption
MCF-75Activation of apoptotic pathways

Table 2: Comparison with Other Pyrazolo Derivatives

Compound NameIC50 (µM)Activity Type
This compound5Antiproliferative
4-(2,6-Diphenylpyrazolo[4,3-c]pyridin-7-yl)phenol3Antiproliferative
3-Aminopyrazolopyridinone derivatives15Moderate inhibition

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the ester moiety (δ ~4.2 ppm for –OCH2_2CH3_3) and methyl groups (δ ~2.5 ppm for pyridine-CH3_3).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • X-ray Diffraction : Resolves stereoelectronic effects of the fused pyrazole-pyridine system .

How do solvent and catalyst interactions influence the green synthesis of pyrazolo[3,4-b]pyridines?

Advanced Research Focus
Meglumine, a biodegradable catalyst, enables room-temperature synthesis in ethanol, reducing energy consumption and hazardous waste. Key findings include:

  • Solvent Polarity : Ethanol stabilizes intermediates via hydrogen bonding, accelerating cyclization .
  • Catalytic Mechanism : Meglumine’s hydroxyl and amine groups activate carbonyl electrophiles, promoting nucleophilic attack by hydrazine.
    Optimization :
  • Compare yields using alternative green solvents (e.g., PEG-400).
  • Evaluate catalyst recycling potential.

What computational tools predict the pharmacokinetic properties of this compound derivatives?

Q. Advanced Research Focus

  • ADMET Prediction : Tools like SwissADME or ADMETLab assess logP, solubility, and cytochrome P450 interactions.
  • Molecular Dynamics (MD) Simulations : Probe binding stability with targets (e.g., kinase ATP-binding pockets) .
    Validation : Cross-correlate computational data with in vitro permeability assays (e.g., Caco-2 cell models).

How can reaction scalability be achieved without compromising yield in multistep syntheses?

Q. Basic Research Focus

  • Process Optimization : Replace hazardous solvents (DMF) with ethanol or acetone in steps like acetylation .
  • Catalyst Loading : Reduce meglumine from 10 mol% to 5 mol% while maintaining efficiency .
  • Workflow Design : Use continuous-flow reactors for exothermic steps (e.g., cyclization).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.